Bis(acetonitrile)palladium(II) p-toluenesulfonate

Description

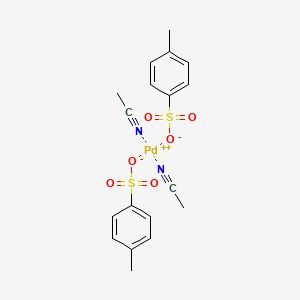

Bis(acetonitrile)palladium(II) p-toluenesulfonate (CAS: 114757-66-3) is a palladium(II) complex with the chemical formula C₁₈H₂₀N₂O₆S₂Pd and a molecular weight of 530.91 g/mol. It exists as a yellow, air-sensitive powder that requires storage under inert atmospheres at −20°C to maintain stability . The compound features a square planar palladium center coordinated by two acetonitrile ligands and a p-toluenesulfonate counterion. This structure enhances its solubility in polar organic solvents compared to chloride-based palladium salts, making it a versatile pre-catalyst in cross-coupling reactions, Heck reactions, and cyclization/functionalization of alkynes .

Propriétés

IUPAC Name |

acetonitrile;4-methylbenzenesulfonate;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIFAQUPBJRCNL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6PdS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Primary Preparation Method

The most commonly reported and reproducible preparation method involves the reaction of palladium(II) acetate with p-toluenesulfonic acid in acetonitrile solvent, leading to the formation of bis(acetonitrile)palladium(II) p-toluenesulfonate as a pale yellow precipitate.

| Step | Reagents and Conditions | Observations and Notes |

|---|---|---|

| 1 | Dissolve Pd(OAc)2 (0.33 g, 1.47 mmol) in acetonitrile (30 mL) to form a clear dark orange solution | Pd(OAc)2 is soluble in acetonitrile, forming a characteristic orange solution |

| 2 | Prepare a solution of p-toluenesulfonic acid (1.5 g, 7.9 mmol) in acetonitrile (40 mL) | Excess p-toluenesulfonic acid ensures complete reaction |

| 3 | Add the p-toluenesulfonic acid solution dropwise to the Pd(OAc)2 solution with stirring | Color gradually changes from dark orange to pale yellow |

| 4 | After complete addition, add diethyl ether (50 mL) to the reaction mixture | Precipitation of fine pale yellow microcrystals occurs |

| 5 | Allow the suspension to stand overnight; decant the supernatant liquid | Crystals settle, facilitating isolation |

| 6 | Wash crystals with diethyl ether and dry under slight vacuum | Obtained product is this compound (Pd(MeCN)2(OTs)2) |

Reference: E. Drent et al., J. Organomet. Chem., 1991, 417, 235; also documented in Royal Society of Chemistry supplementary materials.

Alternative Preparation Routes

While the above method is the standard laboratory synthesis, related palladium complexes are often prepared via similar ligand exchange or salt metathesis reactions. For example:

From PdCl2:

PdCl2 can be refluxed in acetonitrile to form bis(acetonitrile)dichloropalladium(II), which can then undergo anion exchange with p-toluenesulfonate salts to yield the desired complex.From Pd(OAc)2 and Acidic Media:

Pd(OAc)2 can be treated with strong acids such as trifluoroacetic acid or p-toluenesulfonic acid in acetonitrile under reflux, facilitating ligand substitution and formation of palladium(II) p-toluenesulfonate complexes.Use of Pd(CH3CN)4(O2CMe)2:

Dissolution in concentrated sulfuric acid followed by neutralization with p-toluenesulfonic acid has been reported as a synthetic strategy, though this requires careful temperature and time control to avoid impurities.

Reaction Conditions and Optimization

- Solvent: Acetonitrile is the preferred solvent due to its ability to coordinate palladium and dissolve both reactants effectively.

- Temperature: Room temperature to mild reflux conditions (up to ~90 °C) are employed depending on the precursor used.

- Stoichiometry: Excess p-toluenesulfonic acid (typically 4-5 equivalents relative to Pd) ensures complete conversion.

- Isolation: Addition of a non-polar solvent like diethyl ether induces precipitation of the product.

- Purification: Washing with diethyl ether and drying under vacuum yields high-purity crystalline material.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Palladium source | Pd(OAc)2 (0.33 g, 1.47 mmol) | Commercially available |

| Acid source | p-Toluenesulfonic acid (1.5 g, 7.9 mmol) | Used in excess |

| Solvent | Acetonitrile (30-40 mL) | Also used to dissolve acid |

| Temperature | Room temperature to reflux (~25-90 °C) | Dropwise addition at room temp |

| Reaction time | Dropwise addition + overnight precipitation | Ensures complete reaction and crystallization |

| Precipitation agent | Diethyl ether (50 mL) | Induces crystallization |

| Product appearance | Pale yellow microcrystals | Indicative of pure complex |

| Yield | Typically high (not always quantified) | Dependent on scale and purity |

Research Findings and Notes

- The reaction proceeds via ligand exchange where acetate ligands on Pd(OAc)2 are replaced by p-toluenesulfonate anions, while acetonitrile coordinates as neutral ligands to palladium(II).

- The color change from dark orange to pale yellow corresponds to the formation of the this compound complex.

- The product is sensitive to air and moisture; hence, inert atmosphere techniques and low-temperature storage (-20 °C) are recommended to maintain stability.

- Crystallization from diethyl ether is critical for obtaining well-defined microcrystals suitable for characterization and catalytic applications.

- The compound’s solubility in organic solvents like acetonitrile and methylene chloride facilitates its use in homogeneous catalysis.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

Pd(MeCN)₂(OTs)₂ is highly effective in mediating cross-coupling reactions, enabling the formation of carbon-carbon (C–C) and carbon-heteroatom (C–N, C–O) bonds. Key applications include:

Suzuki-Miyaura Coupling

-

Reagents : Aryl boronic acids, aryl halides, and bases (e.g., Ag₂CO₃).

-

Conditions : Reactions proceed in DMSO at 120°C under inert atmospheres .

-

Mechanism : The palladium center facilitates oxidative addition of aryl halides, followed by transmetallation with boronic acids and reductive elimination to form biaryl products.

-

Example : Coupling of benzoic acid derivatives with aryl boronic acids yields biphenyl compounds with yields up to 92% .

Heck Coupling

-

Reagents : Alkenes, aryl halides, and bases.

-

Conditions : Conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures.

-

Products : Substituted alkenes with retention of stereochemistry.

| Reaction Type | Substrates | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid + bromide | DMSO, 120°C, 2 h | 85–92 | |

| Heck | Styrene + iodobenzene | DMF, 100°C, 12 h | 78 |

Oxidation Reactions

The complex catalyzes selective oxidation of olefins and alcohols:

-

Olefin Epoxidation : Converts alkenes to epoxides using oxygen or peroxides as oxidants .

-

Alcohol Oxidation : Transforms primary alcohols to aldehydes or ketones under mild conditions .

Mechanistic Insight : The palladium center coordinates with the substrate, activating it for nucleophilic attack by oxygen-based reagents.

Carbonylation Reactions

Pd(MeCN)₂(OTs)₂ promotes carbonylation of alkenes and alkynes in the presence of carbon monoxide (CO):

-

Alkene Carbonylation : Forms esters or ketones via insertion of CO into the Pd–C bond .

-

Example : Carbonylation of ethylene yields acetaldehyde under acidic conditions .

| Substrate | CO Pressure (atm) | Product | Yield (%) |

|---|---|---|---|

| Ethylene | 1 | Acetaldehyde | 68 |

| Propene | 1 | Methyl propionate | 72 |

C–H Bond Activation

The complex enables direct functionalization of inert C–H bonds in aromatic and aliphatic compounds:

-

Arylation : Palladium(II) activates aromatic C–H bonds, facilitating coupling with aryl halides without directing groups .

-

Allylic C–H Oxidation : Converts allylic positions to ketones or alcohols using stoichiometric oxidants like benzoquinone .

Key Study : Pd(MeCN)₂(OTs)₂ demonstrated regioselective coupling of 7,8-benzoquinoline with arenes, achieving >90% selectivity at the C-10 position .

Mechanistic Studies

The catalytic cycle involves:

-

Oxidative Addition : Pd(II) activates substrates (e.g., aryl halides).

-

Transmetallation : Transfer of organometallic reagents (e.g., boronic acids) to the palladium center.

-

Reductive Elimination : Formation of the desired bond (C–C or C–heteroatom) and regeneration of Pd(II).

DFT Calculations : Studies confirm a square-planar geometry for the palladium center, optimizing interactions with acetonitrile ligands and substrates .

Comparative Performance

Pd(MeCN)₂(OTs)₂ outperforms other palladium catalysts in stability and solubility:

| Catalyst | Solubility in DMSO | Thermal Stability | Turnover Number |

|---|---|---|---|

| Pd(MeCN)₂(OTs)₂ | High | >120°C | 500–1,000 |

| Pd(OAc)₂ | Moderate | <100°C | 200–400 |

| PdCl₂ | Low | >150°C | 50–100 |

Applications De Recherche Scientifique

Synthesis and Stability

The synthesis of this compound typically involves dissolving palladium acetate in acetonitrile, followed by the addition of p-toluenesulfonic acid. The reaction requires precise control of temperature and conditions to prevent impurities. Due to its sensitivity to air, it is generally produced under inert atmospheres and stored at low temperatures for stability .

Catalytic Applications

-

Organic Synthesis :

- C-C and C-N Bond Formation : this compound serves as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. It has been effectively utilized in reactions involving aryl boronic acids and olefins, leading to the synthesis of complex organic molecules .

- Oxidation Reactions : The compound facilitates the oxidation of olefins, enhancing reaction efficiency and selectivity .

- Carbonylation Reactions :

- C-H Bond Activation :

Biological Applications

- Synthesis of Biologically Active Molecules : The compound is employed in the synthesis of various biologically active molecules, which are crucial in pharmaceutical research. Its ability to facilitate complex organic transformations makes it valuable for developing new drugs and therapeutic agents .

Industrial Applications

- Thin Film Deposition : In industrial settings, this compound is used in thin film deposition processes, particularly in the production of electronic components such as LEDs .

- Pharmaceutical Intermediates : Its utility extends to the development of pharmaceutical intermediates, where precise chemical transformations are necessary for drug formulation .

Heck Reaction

Recent research has demonstrated the effectiveness of this compound as a catalyst in the enantioselective intermolecular Heck reaction. This reaction involves tri-substituted alkenyl alcohols reacting with aryl boronic acids, showcasing its potential in synthesizing chiral compounds with high selectivity .

C-H Activation Studies

A study published by the American Chemical Society highlighted its role in C-H bond activation reactions, confirming its capability to facilitate such transformations efficiently. These findings underscore its significance in both academic research and industrial applications .

Mécanisme D'action

The mechanism by which Bis(acetonitrile)palladium(II) p-toluenesulfonate exerts its catalytic effects involves the coordination of palladium with the substrate, facilitating the activation of inert bonds. The palladium center acts as a Lewis acid, stabilizing reaction intermediates and lowering the activation energy of the reaction .

Comparaison Avec Des Composés Similaires

Comparison with Similar Palladium and Ruthenium Compounds

Structural and Functional Analogues

Table 1: Key Properties of Bis(acetonitrile)palladium(II) p-Toluenesulfonate and Related Compounds

| Compound | Molecular Formula | Counterion/Solubility | Stability | Key Applications | References |

|---|---|---|---|---|---|

| This compound | C₁₈H₂₀N₂O₆S₂Pd | p-Toluenesulfonate (soluble in MeCN, DMF) | Air-sensitive, requires −20°C storage | Heck reactions, alkynylamine cyclization | |

| Bis(acetonitrile)palladium(II) dichloride | PdCl₂(CH₃CN)₂ | Cl⁻ (moderate solubility) | Air-stable | Precursor for ligand exchange, catalytic cycles | |

| Bis(benzonitrile)palladium(II) dichloride | PdCl₂(C₆H₅CN)₂ | Cl⁻ (low solubility) | Moisture-sensitive | Polymerization catalyst | |

| Hexaaquaruthenium(II) p-toluenesulfonate | Ru(H₂O)₆₂ | p-Toluenesulfonate (water-soluble) | Stable in aqueous media | NMR kinetics, redox studies |

Key Comparisons :

Counterion Effects : The p-toluenesulfonate counterion in the title compound improves solubility in organic solvents compared to chloride analogues like PdCl₂(CH₃CN)₂, enabling homogeneous catalytic conditions .

Ligand Lability : Acetonitrile ligands in Pd(II) complexes are more labile than benzonitrile or water ligands, facilitating faster ligand exchange during catalytic cycles .

Redox Activity : Unlike ruthenium p-toluenesulfonate complexes, which are stable in aqueous media for redox studies, palladium p-toluenesulfonate complexes operate via Pd(0)/Pd(II) cycles in organic solvents, critical for cross-coupling reactions .

Catalytic Performance

- Heck Reactions : this compound outperforms PdCl₂(CH₃CN)₂ in aryl boronic acid couplings due to enhanced solubility, achieving yields >80% under mild conditions .

- Cyclization Reactions : In alkynylamine cyclization, the title compound generates vinyl-palladium intermediates (e.g., Int-8 and Int-10) with higher efficiency than Pd(OAc)₂, attributed to its labile acetonitrile ligands .

Research Findings and Mechanistic Insights

Mechanistic Studies

The compound participates in Pd(0)/Pd(II) catalytic cycles, as demonstrated in alkynone O-methyloxime transformations. Trans-oxypalladation generates reactive vinyl-palladium species (Int-8), which coordinate with alkynylamines (Int-9) to form palladium intermediates (Int-10). Reductive elimination yields final products while regenerating the active Pd(II) catalyst via aerial oxidation .

Activité Biologique

Bis(acetonitrile)palladium(II) p-toluenesulfonate (abbreviated as [Pd(MeCN)₂(OTs)₂]) is a palladium complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₀N₂O₆PdS₂

- Molar Mass : 530.9112 g/mol

- Appearance : Yellow powder

- CAS Number : 114757-66-3

| Property | Value |

|---|---|

| Synonyms | This compound |

| Storage Conditions | Inert atmosphere, store at -20°C |

| Hazard Symbols | T - Toxic |

| Risk Codes | R20/21/22; R36/37/38 |

Synthesis

The synthesis of this compound involves the reaction of palladium acetate with p-toluenesulfonic acid in acetonitrile. The process results in the formation of a pale yellow precipitate, which can be purified through recrystallization.

Anticancer Activity

Recent studies have highlighted the anticancer potential of palladium complexes, including this compound. Research indicates that palladium complexes exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Leukemia Cells

A study demonstrated that palladium(II) complexes, including those with acetonitrile ligands, showed strong cytotoxicity against T-lymphoblastic leukemia cells. The activity was notably higher than that of standard anticancer agents like tamoxifen. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Palladium complexes have been shown to exhibit varying degrees of antibacterial and antifungal activity.

Case Study: Antibacterial Efficacy

In a comparative study, palladium complexes were tested against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that while many palladium complexes showed limited activity, this compound demonstrated significant sensitivity against Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by resistant bacterial strains .

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : Palladium complexes can intercalate into DNA, leading to structural modifications that impede replication and transcription.

- Reactive Oxygen Species (ROS) Generation : These complexes may induce oxidative stress within cells, contributing to cell death.

- Enzyme Inhibition : Palladium compounds can inhibit key enzymes involved in cancer cell metabolism and proliferation.

Q & A

Q. What are the recommended methodologies for synthesizing bis(acetonitrile)palladium(II) p-toluenesulfonate, and how do reaction conditions influence yield?

A common approach involves reacting palladium(II) p-toluenesulfonate with acetonitrile in a stoichiometric ratio under anhydrous conditions. Evidence from analogous palladium-acetonitrile complexes (e.g., bis(acetonitrile)palladium(II) chloride) suggests heating the mixture in acetonitrile at 60–80°C for 4–6 hours under nitrogen . Yield optimization requires precise control of solvent purity, temperature, and exclusion of moisture. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product. Characterization should include elemental analysis, NMR (to confirm acetonitrile coordination), and X-ray crystallography for structural validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is acutely toxic via oral, dermal, and inhalation routes (GHS Category 3). Mandatory precautions include:

- Use of nitrile gloves, lab coats, and fume hoods to avoid exposure .

- Storage in airtight containers under inert gas (argon/nitrogen) at 0–6°C to prevent degradation .

- Immediate decontamination of spills with dry adsorbents (e.g., silica gel), followed by disposal as hazardous waste . Emergency measures for exposure: Rinse skin with soap/water, flush eyes with water for 15 minutes, and seek medical attention .

Q. How can researchers verify the stability of this compound under varying experimental conditions?

Stability testing should include:

- Thermal analysis : TGA/DSC to assess decomposition temperatures.

- Solvent compatibility : Test solubility and reactivity in polar aprotic solvents (e.g., DMF, acetonitrile) versus protic solvents (e.g., water, alcohols), as ligand dissociation may occur in protic media .

- Moisture sensitivity : Monitor via Karl Fischer titration or FT-IR for OH-group formation. Documented instability in oxidizing agents or strong acids necessitates exclusion from such environments .

Advanced Research Questions

Q. How does the p-toluenesulfonate counterion influence the catalytic activity of bis(acetonitrile)palladium(II) complexes compared to chloride or triflate analogues?

The p-toluenesulfonate (OTs) anion enhances solubility in polar solvents and acts as a weakly coordinating ligand, facilitating substrate access to the Pd center. Comparative studies with chloride (stronger coordinating) or triflate (weaker coordinating) counterions reveal:

- Reaction rate : OTs-based complexes show faster activation in cross-coupling reactions due to easier displacement by substrates.

- Substrate scope : Chloride analogues may require additives (e.g., silver salts) to displace the counterion, limiting efficiency . Methodological validation includes kinetic studies (e.g., UV-Vis monitoring of ligand exchange) and DFT calculations to compare transition-state energies .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound across different studies?

Discrepancies often arise from:

- Purity variability : Use ICP-MS to quantify Pd content and trace impurities.

- In situ decomposition : Monitor catalyst integrity via in situ NMR or EXAFS during reactions.

- Substrate-specific effects : Design factorial experiments (e.g., varying substrates, temperatures, solvents) to isolate variables . Cross-referencing with theoretical frameworks (e.g., Hammond’s postulate for reaction mechanisms) can contextualize divergent results .

Q. How can researchers design experiments to probe the role of acetonitrile ligands in stabilizing Pd(II) intermediates during C–H activation reactions?

Key approaches include:

- Ligand substitution studies : Replace acetonitrile with deuterated or substituted nitriles (e.g., CD₃CN) and analyze kinetic isotope effects .

- Operando spectroscopy : Use Raman or XAS to track ligand dissociation/reassociation during catalysis.

- Computational modeling : Compare activation barriers for ligand-off vs. ligand-on pathways using DFT . Controlled experiments under inert atmospheres are critical to avoid confounding oxidative side reactions .

Methodological Considerations

Q. What characterization techniques are most effective for confirming the coordination geometry of this compound?

- Single-crystal X-ray diffraction : Provides definitive proof of square-planar Pd(II) geometry and ligand arrangement .

- FT-IR spectroscopy : Identify ν(C≡N) stretches (~2250 cm⁻¹) to confirm acetonitrile binding .

- ESI-MS : Detect molecular ion peaks ([Pd(CH₃CN)₂(OTs)]⁺) and fragmentation patterns .

Q. How should researchers optimize reaction scales when using this compound in catalytic applications?

- Microwave-assisted synthesis : Reduces reaction time and improves reproducibility for small-scale trials (<100 mg) .

- Flow chemistry : Enhances heat/mass transfer for larger scales, minimizing decomposition risks .

- DoE (Design of Experiments) : Statistically identify optimal Pd loading, temperature, and solvent ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.